tert-Butyl 6-fluoronicotinate

Übersicht

Beschreibung

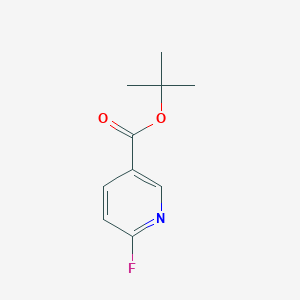

tert-Butyl 6-fluoronicotinate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the carboxyl group is esterified with a tert-butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 6-fluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 6-fluoronicotinic acid with tert-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects of the ester group.

Key Examples:

-

Amination : Reacting with (4-methyl-piperidin-4-yl)-carbamic acid benzyl ester in 1,4-dioxane at 80°C for 18 hours yields 4-benzyloxycarbonylamino-4-methyl-3,4,5,6-tetrahydro-2H-(1,2')bipyridinyl-5'-carboxylic acid tert-butyl ester ( ).

-

Thiolation : Potassium thiolate in DMF replaces fluorine with thiol groups, forming sulfur-containing derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | 1,4-dioxane, 80°C, 18h | Bipiperidine derivative | 426 (M+1)+ |

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form 6-fluoronicotinic acid, a precursor for further functionalization.

Experimental Data:

-

Acidic Hydrolysis : HCl in aqueous THF at reflux cleaves the ester to the carboxylic acid.

-

Basic Hydrolysis : NaOH in methanol/water at 60°C yields the sodium salt of 6-fluoronicotinic acid.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl, with the tert-butyl group acting as a leaving group. Hydrolysis rates depend on solvent polarity and temperature ().

Redox Reactions

The pyridine ring and substituents participate in oxidation and reduction processes:

Oxidation:

-

Ring Oxidation : Using KMnO₄ in acidic media oxidizes the pyridine ring to pyridine N-oxide derivatives.

-

Side-Chain Modification : tert-Butyl groups are resistant to oxidation, preserving the ester functionality.

Reduction:

-

Catalytic Hydrogenation : Pd/C under H₂ reduces the pyridine ring to piperidine derivatives, though fluorine substitution may slow reaction rates ().

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts enable coupling with aryl boronic acids at the 2- or 4-positions of the pyridine ring.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, though steric hindrance from the tert-butyl group may limit efficiency ().

Pharmaceutical Intermediates:

-

Used in synthesizing kinase inhibitors and antiviral agents.

-

Example: Key intermediate in the production of 7-[¹⁸F]fluoro-8-azaisatoic anhydrides for PET imaging ( ).

Agrochemical Derivatives:

-

Functionalized to create herbicides targeting plant-specific enzymes ().

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, tert-butyl 6-fluoronicotinate serves as a crucial building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its structural similarity to biologically active compounds .

Biology

The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding. Its structural characteristics allow it to mimic nicotinic acid derivatives, making it a candidate for investigating interactions with various biological targets .

Medicine

Research into the therapeutic potential of this compound is ongoing. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. Its metabolic stability has been a focal point, as modifications to the tert-butyl group can enhance its pharmacokinetic profiles .

Metabolic Stability Studies

A significant aspect of the research surrounding this compound involves its metabolic stability compared to other compounds. A study indicated that replacing the tert-butyl group with trifluoromethylcyclopropyl significantly improved metabolic stability in vitro and in vivo .

Table 1: In Vitro Clearance Comparisons

| Compound | RLM Clearance (mL/min/kg) | Rat Clearance (mL/min/kg) | Rat Half-Life (h) |

|---|---|---|---|

| tert-Butyl (1) | 33 | 20 | 2.3 |

| Cp-CF₃ (9) | <5 | 4.6 | 9.1 |

This table illustrates that compounds with the trifluoromethylcyclopropyl group exhibited lower clearance rates compared to their tert-butyl counterparts, indicating enhanced metabolic stability.

Another area of research focuses on the biological activities of fluorinated compounds similar to this compound. These studies often assess their efficacy against various pathogens or their role in modulating biological pathways.

Table 2: Biological Activity Data

Wirkmechanismus

The mechanism of action of tert-Butyl 6-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity. Additionally, the ester group may undergo hydrolysis in biological systems, releasing the active 6-fluoronicotinic acid, which can then exert its effects through various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Fluoronicotinic Acid: The parent compound without the tert-butyl ester group.

tert-Butyl Nicotinate: Similar structure but without the fluorine atom.

Methyl 6-fluoronicotinate: A methyl ester analog of tert-Butyl 6-fluoronicotinate.

Uniqueness

This compound is unique due to the combination of the tert-butyl ester and the fluorine atom at the 6-position. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.

Biologische Aktivität

tert-Butyl 6-fluoronicotinate is a fluorinated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula CHFNO, exhibits properties that may be beneficial in various therapeutic contexts, including antimicrobial and anticancer applications.

- Molecular Weight : 199.21 g/mol

- Structure : Contains a tert-butyl group and a fluorine atom at the 6-position of the nicotinic acid moiety.

Biological Activities

The biological activities of this compound have been explored in several studies, with findings indicating its potential as an antimicrobial agent and its influence on various biological pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound can exhibit significant antimicrobial effects. A study highlighted the importance of fluorinated compounds in inhibiting the growth of Mycobacterium tuberculosis (Mtb). While specific data on this compound is limited, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μM against Mtb, suggesting a promising avenue for further investigation into its antimicrobial properties .

Fluorinated analogs often interfere with metabolic pathways, particularly those involving amino acids such as tryptophan. The mechanism may involve the inhibition of enzymes critical for tryptophan biosynthesis, leading to functional depletion of this amino acid in bacterial cells . This mechanism could be relevant for this compound, warranting further studies to elucidate its specific action.

Case Studies and Research Findings

A review of literature reveals several studies focusing on fluorinated compounds' biological activities:

- Antimycobacterial Studies : Compounds structurally related to this compound were tested against Mtb, demonstrating significant reductions in bacterial load in infected models. For instance, one study reported that certain anthranilate-like compounds exhibited good antimycobacterial activity with low cytotoxicity .

- In Vivo Efficacy : In animal models, compounds similar to this compound have shown promise in reducing tumor sizes and enhancing survival rates when used as part of targeted therapies . Such findings suggest potential applications in cancer treatment.

- Biodistribution Profiles : In studies involving PET imaging for cancer diagnostics, fluorinated derivatives have displayed favorable biodistribution profiles, indicating their utility in imaging and therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 199.21 g/mol |

| Antimycobacterial MIC Range | 0.625 - 6.25 μM |

| Potential Applications | Antimicrobial, Anticancer |

Eigenschaften

IUPAC Name |

tert-butyl 6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMKWGTXCIWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735708 | |

| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676560-01-3 | |

| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.